molecular formula C11H15NO4 B8746199 tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate CAS No. 832077-46-0

tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate

Cat. No.: B8746199
CAS No.: 832077-46-0
M. Wt: 225.24 g/mol
InChI Key: BNODXUZMNDZVBV-UHFFFAOYSA-N
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Description

tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate: is an organic compound that features a furan ring, a tert-butyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, particularly at the furan ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with selenium dioxide can lead to the formation of selenodiazole derivatives .

Scientific Research Applications

Chemistry: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.

Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring and carbamate moiety allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-(furan-3-yl)-2-oxoethyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

832077-46-0

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-[2-(furan-3-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C11H15NO4/c1-11(2,3)16-10(14)12-6-9(13)8-4-5-15-7-8/h4-5,7H,6H2,1-3H3,(H,12,14)

InChI Key

BNODXUZMNDZVBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=COC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of n-BuLi (2.5 M in hexane, 7.68 mL) in anhydrous ether (10 mL) was added dropwise (over a 20-min period) a solution of 3-bromofuran (2.35 g, 16 mmol) in anhydrous THF (15 mL) under nitrogen atmosphere at −78° C. After stirring at −78° C. for 20 min, a solution of the Weinreb amide 45 (1.75 g, 8 mmol) in THF (15 mL) was added slowly to the mixture. The reaction mixture was allowed to warm to room temperature and stirred for 18 h. The mixture was poured into a saturated NaHCO3 solution and extracted with EtOAc. The organic phase was dried over anhydrous MgSO4, filtered and evaporated under vacuum. The residue was further purified by silica column chromatography to provide the titled compound (671 mg, 37%). MNa+248.
Quantity
7.68 mL
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
37%

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